molecular formula C14H9BrN6S B4421018 6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B4421018
M. Wt: 373.23 g/mol
InChI Key: XSKOTPGOHWLBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as BPTT, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPTT belongs to the class of triazolo-thiadiazine derivatives and exhibits a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood, but it is believed to act as a DNA intercalator, disrupting DNA replication and leading to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. This compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is its ease of synthesis, making it readily available for laboratory experiments. However, its low solubility in aqueous solutions can limit its use in certain assays. Additionally, further studies are needed to fully understand its pharmacokinetic properties and potential toxicity in vivo.

Future Directions

Future research on 6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could focus on its potential as a therapeutic agent for various types of cancer. Studies could also investigate its potential as an antimicrobial agent and its mechanism of action against bacteria. Further research is needed to understand its pharmacokinetic and toxicological properties in vivo, as well as its potential for drug-drug interactions. The development of more efficient synthesis methods and analogues of this compound could also lead to the discovery of more potent and selective compounds.

Scientific Research Applications

6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its antimicrobial properties, showing activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6S/c15-10-3-1-9(2-4-10)12-8-22-14-19-18-13(21(14)20-12)11-7-16-5-6-17-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKOTPGOHWLBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=NC=CN=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
Reactant of Route 4
6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
Reactant of Route 5
6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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